4-{[1-(2-Chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is a chemical compound that has been investigated for its potential use as a pharmaceutical agent. It acts as a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. [] This receptor is involved in various physiological processes, including pain perception, motor control, and reward. While there is limited published data available on this compound specifically, its research is primarily focused on understanding its potential for treating Parkinson's disease. []
4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine functions as a selective antagonist for the NOP receptor. [] While the exact binding mechanisms require further investigation, it is likely that the compound interacts with specific amino acid residues within the receptor's binding site, preventing the binding of the endogenous ligand, nociceptin. This antagonism of the NOP receptor is thought to be the primary mechanism underlying its potential therapeutic effects, particularly in the context of Parkinson's disease. []
The primary application of 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine in scientific research is as a tool for investigating the therapeutic potential of NOP receptor antagonists, particularly for Parkinson’s disease. [] There is a need for more research into its potential applications in other areas.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: